N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({1-CYCLOPROPYL-4-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
Description
“N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({1-CYCLOPROPYL-4-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE” is a complex organic compound that features a variety of functional groups, including a chlorinated aromatic ring, a difluoromethoxy group, a cyclopropyl group, and a pyrazole moiety
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-[(4Z)-1-cyclopropyl-4-[(1,3-dimethylpyrazol-4-yl)methylidene]-5-oxoimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N5O3S/c1-11-12(9-28(2)27-11)7-16-19(31)29(14-4-5-14)21(26-16)33-10-18(30)25-13-3-6-17(15(22)8-13)32-20(23)24/h3,6-9,14,20H,4-5,10H2,1-2H3,(H,25,30)/b16-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFXENUIOOHTOY-APSNUPSMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({1-CYCLOPROPYL-4-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE” typically involves multi-step organic synthesis. Key steps may include:
Formation of the aromatic ring: Chlorination and difluoromethoxylation of a benzene derivative.
Cyclopropyl group introduction: Cyclopropylation of an intermediate.
Pyrazole synthesis: Formation of the pyrazole ring through cyclization reactions.
Final assembly: Coupling of the various intermediates under specific conditions, such as using coupling reagents and catalysts.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potential oxidation of the sulfur atom or other functional groups.
Reduction: Reduction of the imidazole ring or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions, such as in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts on a receptor, it might mimic or block the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- N-[3-CHLORO-4-(TRIFLUOROMETHOXY)PHENYL]-2-({1-CYCLOPROPYL-4-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
- N-[3-CHLORO-4-(METHOXY)PHENYL]-2-({1-CYCLOPROPYL-4-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of “N-[3-CHLORO-4-(DIFLUOROMETHOXY)PHENYL]-2-({1-CYCLOPROPYL-4-[(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-OXO-1,5-DIHYDRO-4H-IMIDAZOL-2-YL}SULFANYL)ACETAMIDE” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
